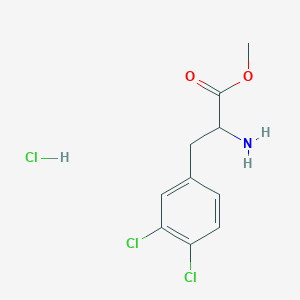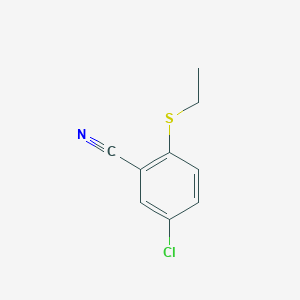![molecular formula C18H27NO3 B8673729 4-[(Benzyloxy)methyl]-1-Boc-piperidine](/img/structure/B8673729.png)
4-[(Benzyloxy)methyl]-1-Boc-piperidine
Descripción general
Descripción
4-[(Benzyloxy)methyl]-1-Boc-piperidine is a chemical compound that features a piperidine ring substituted with a benzyloxymethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-1-Boc-piperidine typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the benzyloxymethyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with benzyl chloromethyl ether in the presence of a base to introduce the benzyloxymethyl group.
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Benzyloxy)methyl]-1-Boc-piperidine can undergo various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form a benzyloxycarbonyl group.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxycarbonyl derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-[(Benzyloxy)methyl]-1-Boc-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[(Benzyloxy)methyl]-1-Boc-piperidine involves its ability to act as a protecting group for the piperidine nitrogen, thereby preventing unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring. The benzyloxymethyl group can also be cleaved under specific conditions, providing additional versatility in synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxymethyl)-1-(tert-butoxycarbonyl)piperidine
- 4-(Ethoxymethyl)-1-(tert-butoxycarbonyl)piperidine
- 4-(Isopropoxymethyl)-1-(tert-butoxycarbonyl)piperidine
Uniqueness
4-[(Benzyloxy)methyl]-1-Boc-piperidine is unique due to the presence of the benzyloxymethyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required .
Propiedades
Fórmula molecular |
C18H27NO3 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(phenylmethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(20)19-11-9-16(10-12-19)14-21-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 |
Clave InChI |
ZMXQSXFBPWGOAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate](/img/structure/B8673713.png)

![1-Boc-4-[Hydroxy-(4-methoxyphenyl)methyl]piperidine](/img/structure/B8673730.png)

